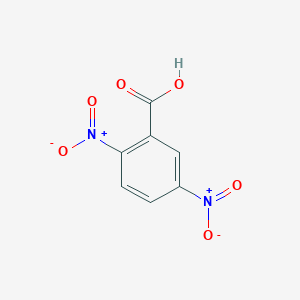
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, also known as HMAI, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. HMAI is a cationic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism Of Action
The exact mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of the cell.
Biochemical And Physiological Effects
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in lab experiments is its potent anti-cancer activity. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a range of other biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Future Directions
There are a number of potential future directions for research involving 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide. One promising area is the development of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, which could lead to the development of more targeted and effective therapies. Finally, research is needed to determine the safety and efficacy of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in humans, which will be essential for its eventual use in clinical settings.
Synthesis Methods
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide can be synthesized using a variety of methods, including reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine. Another method involves the reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine.
Scientific Research Applications
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have potent anti-cancer activity, and has been shown to induce apoptosis in cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
properties
IUPAC Name |
2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLIKEXLHKULBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide | |
CAS RN |
35013-90-2 |
Source


|
| Record name | Pyridinium, 4-[cyano(hydroxyimino)methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)










![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
